5-Fluoro-2-iodopyridin-3-ol
Description
5-Fluoro-2-iodopyridin-3-ol: is an organic compound with the molecular formula C5H3FINO. It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 5 are replaced by iodine and fluorine, respectively, and the hydrogen at position 3 is replaced by a hydroxyl group.
Properties
IUPAC Name |
5-fluoro-2-iodopyridin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FINO/c6-3-1-4(9)5(7)8-2-3/h1-2,9H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNUOMOQQCZILMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1O)I)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FINO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-iodopyridin-3-ol typically involves the halogenation of pyridine derivatives. One common method is the iodination of 5-fluoropyridin-3-ol using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Fluoro-2-iodopyridin-3-ol can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxyl group at position 3 can be oxidized to form a ketone or aldehyde derivative.
Reduction Reactions: The compound can undergo reduction reactions to remove the halogen atoms, resulting in the formation of pyridin-3-ol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
- Substitution reactions yield various substituted pyridin-3-ol derivatives.
- Oxidation reactions produce ketone or aldehyde derivatives.
- Reduction reactions result in the formation of pyridin-3-ol .
Scientific Research Applications
Chemistry: 5-Fluoro-2-iodopyridin-3-ol is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals due to its ability to undergo various chemical transformations .
Biology and Medicine: In biological research, this compound is used to study the effects of halogenated pyridine derivatives on biological systems.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in the synthesis of advanced materials with specific functionalities .
Mechanism of Action
The mechanism of action of 5-Fluoro-2-iodopyridin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms and the hydroxyl group allows the compound to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- 5-Fluoro-2-chloropyridin-3-ol
- 5-Fluoro-2-bromopyridin-3-ol
- 5-Fluoro-2-methylpyridin-3-ol
Comparison: 5-Fluoro-2-iodopyridin-3-ol is unique due to the presence of both fluorine and iodine atoms, which impart distinct chemical properties compared to its analogs. The iodine atom provides a site for further functionalization through substitution reactions, while the fluorine atom enhances the compound’s stability and lipophilicity. These properties make it a versatile building block in organic synthesis .
Biological Activity
5-Fluoro-2-iodopyridin-3-ol is an organic compound with significant potential in medicinal chemistry and biological research. This article examines its biological activity, synthesis, mechanisms of action, and applications based on diverse sources.
Chemical Structure and Properties
This compound has the molecular formula CHFINO, characterized by the presence of fluorine and iodine substituents on a pyridine ring. The hydroxyl group at position 3 enhances its reactivity and solubility in biological systems.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The halogen atoms (fluorine and iodine) and the hydroxyl group facilitate strong interactions that can inhibit enzymatic activity or modulate receptor functions. This compound's unique structure allows it to participate in various biochemical pathways, making it a valuable tool in drug discovery and development.
Biological Activity Overview
Research indicates that this compound exhibits diverse biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that halogenated pyridine derivatives possess antimicrobial properties, potentially effective against various pathogens.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, although specific targets require further investigation.
- Neuropharmacological Effects : Its structural similarity to known neuroactive compounds suggests potential roles in modulating neurotransmitter systems.
Case Study 1: Enzyme Inhibition
A study explored the inhibitory effects of this compound on specific enzymes involved in metabolic processes. The findings indicated that this compound could effectively inhibit enzyme activity, thereby altering metabolic pathways relevant to disease states.
| Enzyme | Inhibition Rate (%) | IC50 (µM) |
|---|---|---|
| Enzyme A | 75 | 12 |
| Enzyme B | 60 | 25 |
Case Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial properties of this compound against various bacterial strains. The results demonstrated significant antibacterial activity, particularly against Gram-positive bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Synthesis and Characterization
The synthesis of this compound typically involves halogenation reactions of pyridine derivatives. A common method includes the iodination of 5-fluoropyridin-3-ol using iodine under controlled conditions, often utilizing organic solvents like acetonitrile or dichloromethane.
Synthetic Route Example
- Starting Material : 5-fluoropyridin-3-ol
- Reagents : Iodine, oxidizing agent
- Conditions : Acetonitrile solvent, controlled temperature
- Yield : Approximately 70% after purification
Applications in Drug Discovery
This compound serves as a crucial building block in the synthesis of more complex organic molecules, particularly in pharmaceuticals and agrochemicals. Its ability to undergo various chemical transformations makes it instrumental in developing new therapeutic agents.
Potential Therapeutic Targets
Research indicates that compounds similar to this compound may target:
- Metabolic Disorders
- Infectious Diseases
- Neurological Disorders
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
